An In-Depth Technical Guide to 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and Its Core Structural Motifs
An In-Depth Technical Guide to 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and Its Core Structural Motifs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine and pyrrolidine ring systems are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The novel compound, 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, combines these privileged structures, suggesting significant potential in drug discovery. This guide provides a comprehensive technical overview of this molecule. Due to the novelty of this specific chemical entity, a dedicated CAS number and specific safety data sheets (SDS) are not yet publicly available. Therefore, this document will provide a robust analysis based on the well-characterized and structurally related compound, 1-Benzyl-4-piperidone (CAS No. 3612-20-2), to infer critical safety, handling, and physicochemical properties. This approach provides a scientifically grounded framework for researchers working with this and related chemical structures. We will delve into the synthesis, known applications of its core motifs, and provide detailed protocols and safety guidelines to empower researchers in their drug development endeavors.
Introduction: The Significance of the N-Benzylpiperidine and Pyrrolidinylpiperidine Scaffolds
The N-benzylpiperidine motif is a cornerstone in drug discovery, valued for its structural flexibility and three-dimensional nature. This allows for optimal interactions with a wide range of biological targets. Medicinal chemists frequently employ the N-benzylpiperidine scaffold to modulate the efficacy and physicochemical properties of drug candidates. It can engage in crucial cation-π interactions with target proteins and provides a versatile platform for optimizing stereochemistry to enhance potency and reduce toxicity.[1] This motif is present in numerous approved drugs and clinical candidates.[1]
Similarly, the pyrrolidinylpiperidine core is recognized for its potential in developing novel therapeutics. For instance, derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic and antimicrobial properties.[2] The combination of these two potent pharmacophores in 1-Benzyl-4-(pyrrolidin-2-yl)piperidine suggests a promising candidate for further investigation in various therapeutic areas.
Physicochemical Properties
As a direct CAS number for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is not available, we present the physicochemical properties of the closely related surrogate, 1-Benzyl-4-piperidone (CAS No. 3612-20-2). These properties offer valuable insights into the expected characteristics of the target compound.
| Property | Value | Source |
| CAS Number | 3612-20-2 | |
| Molecular Formula | C12H15NO | [3] |
| Molecular Weight | 189.25 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | 134 °C at 7 mmHg | |
| Density | 1.021 g/mL at 25 °C | |
| Refractive Index | n20/D 1.541 | |
| Flash Point | 71 °C (159.8 °F) | [5] |
| Storage Temperature | 2-8°C |
Safety and Handling
The following safety and handling information is derived from the safety data sheets of 1-Benzyl-4-piperidone. Researchers handling 1-Benzyl-4-(pyrrolidin-2-yl)piperidine or similar derivatives should adopt these precautions as a baseline for safe laboratory practice.
Hazard Identification
1-Benzyl-4-piperidone is classified with the following hazards:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Precautionary Measures and Personal Protective Equipment (PPE)
A comprehensive safety protocol is paramount when working with this class of compounds.
Caption: Key Safety and Handling Procedures for N-Benzylpiperidine Derivatives.
First-Aid Measures
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Refrigeration (2-8°C) is recommended.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Do not flush into surface water or sanitary sewer system.
Synthesis and Applications
General Synthesis of N-Benzyl-4-piperidone
A common synthetic route to N-benzyl-4-piperidone involves the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base such as potassium carbonate.[7] Another method utilizes benzylamine and methyl acrylate as starting materials, proceeding through a 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[7]
Caption: A representative synthetic workflow for 1-Benzyl-4-piperidone.
Applications in Drug Discovery
The N-benzyl-4-piperidone core is a versatile intermediate in the synthesis of a wide range of pharmaceuticals.
-
Opioid Analgesics: It is a key intermediate in the synthesis of Remifentanil, a potent and short-acting opioid analgesic used in anesthesia.[8]
-
Fentanyl and Related Compounds: This scaffold serves as a starting material for the synthesis of fentanyl and its analogues.[3]
-
Alzheimer's Disease Therapeutics: 1-Benzyl-4-piperidone is used in the synthesis of multi-target-directed ligands for the treatment of Alzheimer's disease.
-
Other CNS Targets: It is a building block for spirocyclic furopyridines that act as sigma receptor ligands, which have potential applications in treating central nervous system disorders.
The pyrrolidinylpiperidine moiety has also demonstrated significant biological activity, with derivatives showing potential as anti-bacterial, anti-fungal, and analgesic agents.[9] The introduction of a pyrrolidine group at the 4-position of a central piperidine ring has been shown to enhance the activity and selectivity of PPARδ agonists, which are targets for metabolic diseases.[10]
Conclusion
While 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a novel compound without a dedicated body of literature, a thorough analysis of its core structural components—N-benzylpiperidine and pyrrolidinylpiperidine—provides a strong foundation for its safe handling and exploration in drug discovery. By leveraging the extensive data available for the surrogate compound, 1-Benzyl-4-piperidone, researchers can proceed with a high degree of confidence in their experimental design. The convergence of two highly privileged pharmacophores in this single molecule makes it an exciting prospect for the development of new therapeutic agents. As with any novel chemical entity, all experimental work should be conducted with rigorous adherence to safety protocols, and any new findings on its properties and biological activity should be thoroughly documented and shared with the scientific community.
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